2-(2,2-Difluoroethyl)pent-4-en-1-ol
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Overview
Description
2-(2,2-Difluoroethyl)pent-4-en-1-ol is an organic compound with the molecular formula C7H12F2O. It is characterized by the presence of a difluoroethyl group attached to a pentenyl chain with a terminal hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethyl)pent-4-en-1-ol can be achieved through several methods. One common approach involves the nucleophilic ring opening of epoxides using difluoroethylating agents. For instance, the reaction of ethyl 2,2-difluoropent-4-enoate with sodium borohydride can yield the desired compound . Another method involves the use of hypervalent iodine reagents for the electrophilic difluoroethylation of alcohol nucleophiles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Difluoroethyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the difluoroethyl group under appropriate conditions.
Major Products: The major products formed from these reactions include difluoroethylated derivatives, oxidized aldehydes or ketones, and reduced alcohols .
Scientific Research Applications
2-(2,2-Difluoroethyl)pent-4-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethyl)pent-4-en-1-ol involves its interaction with molecular targets through its difluoroethyl group. This group acts as a lipophilic hydrogen bond donor, facilitating interactions with various nucleophiles. The compound can undergo ligand coupling reactions, leading to the formation of difluoroethylated products. These interactions are crucial in its biological and chemical activities .
Comparison with Similar Compounds
2,2-Difluoropent-4-en-1-ol: A closely related compound with similar structural features.
2,2,2-Trifluoroethylidene derivatives: Compounds with trifluoroethyl groups that exhibit different reactivity and properties.
Pent-4-en-1-ol derivatives: Compounds with varying degrees of fluorination and substitution patterns
Uniqueness: 2-(2,2-Difluoroethyl)pent-4-en-1-ol is unique due to its specific difluoroethyl group, which imparts distinct chemical and physical properties. This makes it valuable in applications requiring precise control over molecular interactions and reactivity .
Properties
Molecular Formula |
C7H12F2O |
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Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)pent-4-en-1-ol |
InChI |
InChI=1S/C7H12F2O/c1-2-3-6(5-10)4-7(8)9/h2,6-7,10H,1,3-5H2 |
InChI Key |
ZKNPSYFFFJQWFF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC(F)F)CO |
Origin of Product |
United States |
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